1-Methylazetidin-3-amine dihydrochloride

Beschreibung

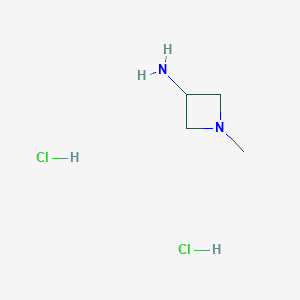

1-Methylazetidin-3-amine dihydrochloride (CAS: 1139634-75-5) is a bicyclic amine compound characterized by a three-membered azetidine ring substituted with a methyl group at the 1-position and an amine group at the 3-position, stabilized as a dihydrochloride salt. Its molecular formula is C₄H₁₀N₂·2HCl, with a molecular weight of 167.06 g/mol (free base: 86.1 g/mol + 2×36.46 g/mol HCl) . The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and chemical synthesis applications. This compound is typically stored under refrigeration to maintain stability .

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-6-2-4(5)3-6;;/h4H,2-3,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNBEYKDTSEYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660688 | |

| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-41-3, 1139634-75-5 | |

| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-N-methyl-azetidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

1-Methylazetidin-3-amine dihydrochloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 1-methylazetidine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

1-Methylazetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Addition: The compound can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Methylazetidin-3-amine dihydrochloride has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for the development of drugs targeting neurological and psychiatric disorders.

Case Studies:

- Antidepressants and Anxiolytics: Research has shown that derivatives of 1-methylazetidin-3-amine exhibit activity in modulating serotonin receptors, which are crucial targets for antidepressant and anxiolytic medications. For instance, compounds derived from this amine have demonstrated selective serotonin reuptake inhibition properties, making them potential candidates for further development in treating depression .

- Neuroprotective Agents: Studies indicate that modifications of 1-methylazetidin-3-amine can lead to neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Chemical Synthesis

The compound is utilized as a reagent in organic chemistry, particularly in the synthesis of more complex molecules through reactions such as amination and alkylation.

Synthetic Pathways:

- Amination Reactions: this compound can be employed to introduce amine functionalities into various substrates, enhancing their reactivity and utility in further synthetic transformations .

- Building Block for Heterocycles: Its structure allows it to participate in the formation of heterocyclic compounds, which are prevalent in many bioactive molecules. The ability to modify its nitrogen atoms opens pathways for creating diverse chemical libraries for drug discovery .

Material Science Applications

In addition to its pharmaceutical uses, this compound is being explored in material science.

Potential Applications:

- Polymer Chemistry: The compound can act as a monomer or co-monomer in the synthesis of polymers with specific properties. Its amine groups can facilitate cross-linking and enhance the thermal stability of polymeric materials .

- Nanomaterials: Research is ongoing into the use of 1-methylazetidin-3-amine derivatives in the development of nanomaterials for applications such as drug delivery systems and biosensors. The functionalization of nanoparticles with this compound could improve their biocompatibility and targeting capabilities .

Wirkmechanismus

The mechanism of action of 1-Methylazetidin-3-amine dihydrochloride involves its ability to interact with various molecular targets and pathways. It can form stable complexes with other molecules, facilitating reactions and processes in which it is involved. The specific molecular targets and pathways depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 1-methylazetidin-3-amine dihydrochloride, differing primarily in substituents or ring systems:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-amine hydrochloride | 102065-90-7 | C₁₆H₁₈N₂·HCl | 311.254 | Bulky benzhydryl group at 1-position |

| (3-Methylazetidin-3-yl)methanamine dihydrochloride | 1557591-41-9 | C₅H₁₂N₂·2HCl | 183.13 | Additional methyl group on azetidine ring |

| N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 | C₅H₁₂N₂·2HCl | 183.13 | Dimethylamine substitution at 3-position |

| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 1630082-57-3 | C₆H₁₂N₂·2HCl | 195.14 | Spirocyclic structure with two nitrogen atoms |

Key Observations :

- 1-Benzhydrylazetidin-3-amine hydrochloride (CAS: 102065-90-7) incorporates a lipophilic benzhydryl group, significantly increasing its molecular weight (311.25 g/mol) and likely reducing aqueous solubility compared to the methyl-substituted analogue .

- Spirocyclic derivatives (e.g., 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride) introduce conformational rigidity, which may enhance selectivity in pharmaceutical targets .

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit higher water solubility than mono-hydrochlorides or free bases due to increased ionic character . For example, this compound is more soluble than its free base (C₄H₁₀N₂) .

- Stability : Compounds like 3-methylazetidin-3-amine dihydrochloride (CAS: 124668-47-9) require refrigerated storage to prevent degradation, a common trait among azetidine derivatives due to their sensitivity to heat and moisture .

Biologische Aktivität

1-Methylazetidin-3-amine dihydrochloride is a synthetic compound characterized by its unique azetidine structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_4H_10Cl_2N, with a molecular weight of approximately 137.06 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing cellular signaling pathways . The compound's azetidine ring structure allows it to participate in various chemical reactions, enhancing its versatility as a pharmacological agent.

Biological Activities

This compound has shown promise in several areas:

- Antimicrobial Activity : Research indicates potential antimicrobial properties, suggesting that the compound may inhibit the growth of certain bacteria and fungi .

- Anticancer Properties : Preliminary studies indicate that this compound might induce apoptosis (programmed cell death) in cancer cell lines, highlighting its potential as an anticancer agent .

- Neuropharmacological Effects : There are indications that the compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Azetidine Ring : Using appropriate precursors and catalysts to create the azetidine structure.

- Quaternization : Reacting with hydrochloric acid to form the dihydrochloride salt, enhancing solubility.

- Purification : Employing recrystallization or chromatography techniques to obtain a pure product.

These methods allow for flexibility depending on the desired yield and application .

Q & A

Q. What computational tools predict reactivity or degradation pathways?

- Methodological Answer : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model protonation states and hydrolysis mechanisms. Molecular dynamics simulations (AMBER) predict solubility behavior in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.